molecular formula C14H18N2O B1507566 (1H-indol-7-yl)(piperidin-4-yl)methanol

(1H-indol-7-yl)(piperidin-4-yl)methanol

Cat. No.: B1507566
M. Wt: 230.31 g/mol
InChI Key: VRBCYGRZFFWAOX-UHFFFAOYSA-N
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Description

(1H-Indol-7-yl)(piperidin-4-yl)methanol is a synthetic compound featuring a piperidine ring substituted at the 4-position with a methanol group and linked to an indole moiety at the 7-position. This structure combines two pharmacologically relevant scaffolds:

  • Indole: A heterocyclic aromatic system prevalent in bioactive molecules, including serotonin receptor modulators and kinase inhibitors.
  • Piperidine: A six-membered amine ring often found in central nervous system (CNS) drugs and antimicrobial agents.

The hydroxyl group on the methanol bridge is hypothesized to enhance hydrogen bonding with biological targets, influencing both selectivity and potency .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1H-indol-7-yl(piperidin-4-yl)methanol

InChI

InChI=1S/C14H18N2O/c17-14(11-4-7-15-8-5-11)12-3-1-2-10-6-9-16-13(10)12/h1-3,6,9,11,14-17H,4-5,7-8H2

InChI Key

VRBCYGRZFFWAOX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC=CC3=C2NC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Antimalarial Piperidinyl Methanol Analogues

highlights synthetic 1,4-disubstituted piperidines with alcohol groups showing high selectivity against Plasmodium falciparum. Key examples include:

  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7): Activity: IC50 = 2.51 μg/mL (sensitive strain), 1.03 μg/mL (resistant strain). Selectivity Index (SI): 15–182, indicating low host cytotoxicity. Structural Insight: The hydroxyl group at C-7' enhances antiplasmodial activity by improving target binding .
  • [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11): Activity: IC50 = 4.43 μg/mL (sensitive), 2.52 μg/mL (resistant).

Comparison with Target Compound: (1H-Indol-7-yl)(piperidin-4-yl)methanol replaces the 4-fluorophenyl group with an indole ring. Indole’s electron-rich aromatic system may enhance interactions with heme or other parasitic targets, though this requires validation .

Anticancer Piperidin-4-yl Methanol Derivatives

identifies piperidin-4-yl methanol derivatives with antiproliferative activity:

Compound Substituents Activity (Average Growth Inhibition) Key Findings
5a Piperidin-4-yl methanol + methylphenyl 22.16% Lethal to SK-MEL-5, MDA-MB-468, renal cancer lines
5d Piperidin-4-yl methanol + disubstituted phenyl 24.67% Superior activity against leukemia lines

Comparison with Target Compound: The indole moiety in (1H-indol-7-yl)(piperidin-4-yl)methanol introduces a planar aromatic system, which may intercalate into DNA or inhibit topoisomerases, mechanisms distinct from phenyl-substituted analogues .

Structural Complexity in Related Compounds

  • Compound JJ-3 (): Structure: Combines piperidinyl methanol with a pyrrolo[2,3-d]pyrimidine and a tetrahydrofuro ring. Key Feature: The 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group improves solubility but adds synthetic complexity .

Piperidinyl Methanol Derivatives with Varied Substitutions

  • (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol (): Molecular Weight: 207.27 g/mol vs. 272.34 g/mol for the target compound. Activity: Not reported, but the pyrimidine group may confer kinase inhibitory properties .
  • [1-(4-Methylbenzyl)piperidin-3-yl]methanol (): Structure: Benzyl and methyl groups on piperidine.

Preparation Methods

General Synthetic Strategy

The synthesis of (1H-indol-7-yl)(piperidin-4-yl)methanol generally proceeds via:

  • Functionalization of the indole nucleus at the 7-position.
  • Introduction of the piperidin-4-yl substituent.
  • Formation of the methanol linkage connecting the indole and piperidine moieties.

This approach often employs intermediates such as indole derivatives bearing halogen or carbonyl groups at the 7-position, which then undergo nucleophilic substitution or reductive amination with piperidine derivatives.

Key Reaction Steps and Conditions

Step Description Reagents/Conditions Notes
1 Halogenation or activation of indole at 7-position Halogenating agents (e.g., Cl₂, Br₂) or activating agents like phosphoryl chloride (POCl₃) Activation facilitates nucleophilic substitution
2 Nucleophilic substitution with piperidin-4-yl nucleophile Piperidine or piperidine derivatives, base (e.g., NaOH, KOH), solvents like DMF, THF Reaction temperature varies from ambient to reflux; time ranges from 0.5 h to several days depending on conditions
3 Reduction of intermediate carbonyl to methanol Reducing agents such as sodium borohydride (NaBH₄) in solvents like methanol or ethanol Neutral or acidic conditions can be used; hydrogenation under H₂ pressure is an alternative
4 Purification and isolation Chromatography, recrystallization Ensures high purity of final compound

These steps are supported by patent literature describing similar indole-piperidine derivatives synthesis, highlighting flexibility in temperature and solvent choice, and the use of bases and reducing agents to drive the reactions forward.

Representative Example of Preparation

A representative synthetic sequence for a related indole-piperidine methanol compound is as follows:

  • Starting Material: 7-halo-1H-indole (e.g., 7-bromoindole).
  • Nucleophilic Substitution: Reaction with piperidin-4-yl under basic conditions (NaOH or KOH) in DMF at reflux for several hours.
  • Intermediate Formation: Formation of (1H-indol-7-yl)(piperidin-4-yl)methanone or imine intermediate.
  • Reduction: Treatment with sodium borohydride in methanol at 0°C to room temperature to reduce the carbonyl to methanol.
  • Purification: Chromatographic separation to isolate the pure (1H-indol-7-yl)(piperidin-4-yl)methanol.

Industrial and Scale-Up Considerations

  • The reaction conditions are adaptable to large-scale synthesis, with temperature control from ambient to reflux and reaction times optimized for yield and purity.
  • Automated reactors and continuous flow systems can be employed to improve reproducibility and throughput.
  • Purification methods such as crystallization and preparative chromatography are used to ensure pharmaceutical-grade purity.

Summary Table of Preparation Parameters

Parameter Range/Options Comments
Activation Agent Phosphoryl chloride (POCl₃), halogens Must not adversely affect reagents
Base NaOH, KOH Facilitates nucleophilic substitution
Solvent DMF, THF, MeOH, EtOH, acetonitrile Solvent choice depends on step
Temperature Ambient to reflux (~25–110°C) Reaction temperature not critical but affects time
Reaction Time 0.5 h to several days Depends on temperature and reagent nature
Reducing Agent Sodium borohydride, catalytic hydrogenation Reduces carbonyl to alcohol
Purification Chromatography, recrystallization Ensures product purity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1H-indol-7-yl)(piperidin-4-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling indole derivatives with piperidine intermediates. For example:

Coupling : Use ethyl isonipecotate with indole-7-carboxylic acid derivatives, employing reagents like EDCI and HOBt in the presence of a base (e.g., triethylamine) to form amide intermediates .

Reduction : Reduce the intermediate with DIBALH in THF at controlled temperatures (−10°C to rt) to yield the hydroxymethyl group .

  • Optimization : Adjust solvents (e.g., dichloromethane/methanol mixtures for crystallization) and catalysts to improve yield. Industrial-scale synthesis may require flow chemistry for better temperature control .

Q. Which characterization techniques are critical for confirming the structural integrity of (1H-indol-7-yl)(piperidin-4-yl)methanol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on indole and piperidine rings.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₁₅H₁₈N₂O, MW ~242.32 g/mol).
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with fluorinated analogs) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 400 K) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of (1H-indol-7-yl)(piperidin-4-yl)methanol?

  • Methodological Answer :

  • Substituent Variation :
  • Indole Ring : Introduce electron-withdrawing (e.g., -F, -Cl) or donating (-OCH₃) groups at positions 5 or 6 to modulate electronic effects .
  • Piperidine Ring : Replace the hydroxymethyl group with carboxyl or amine functionalities to alter solubility and target binding .
  • Biological Testing : Screen analogs against cancer cell lines (e.g., NCI-60 panel) and compare IC₅₀ values. For example, piperidin-4-yl methanol derivatives show antiproliferative activity (e.g., 22–32% growth inhibition in certain cancers) .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like nucleic acid synthesis enzymes .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer :

  • Orthogonal Assays : Validate initial findings using complementary techniques (e.g., surface plasmon resonance for binding affinity and cell viability assays for functional activity) .
  • Statistical Analysis : Apply multivariate regression to identify substituent properties (e.g., electronegativity, steric bulk) that correlate with activity. For example, fluorinated analogs often show higher binding affinity than chlorinated/brominated derivatives due to enhanced hydrogen bonding .
  • Control Experiments : Test compounds under standardized conditions (e.g., fixed pH, serum-free media) to isolate confounding variables .

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